molecular formula C10H15N B15235764 (R)-1-(2-Ethylphenyl)ethan-1-amine

(R)-1-(2-Ethylphenyl)ethan-1-amine

Cat. No.: B15235764
M. Wt: 149.23 g/mol
InChI Key: WRFXVXPZOBKNDX-MRVPVSSYSA-N
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Description

®-1-(2-Ethylphenyl)ethan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of an ethyl group attached to the phenyl ring and an amine group attached to the ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Ethylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-ethylbenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2-ethylbenzaldehyde with an appropriate amine source, such as ammonia or an amine derivative. This reaction is usually catalyzed by a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Ethylphenyl)ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Ethylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

®-1-(2-Ethylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(2-Ethylphenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or acting as a substrate for enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Ethylphenyl)ethan-1-amine: The enantiomer of the compound with opposite stereochemistry.

    1-(2-Methylphenyl)ethan-1-amine: A similar compound with a methyl group instead of an ethyl group.

    1-(2-Propylphenyl)ethan-1-amine: A similar compound with a propyl group instead of an ethyl group.

Uniqueness

®-1-(2-Ethylphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group on the phenyl ring also imparts distinct chemical properties compared to its analogs with different alkyl groups.

This detailed article provides a comprehensive overview of ®-1-(2-Ethylphenyl)ethan-1-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-1-(2-Ethylphenyl)ethan-1-amine, also known as (R)-2-ethylphenethylamine, is a chiral amine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H15N
  • Molar Mass : 175.25 g/mol
  • Structural Characteristics : The compound features an ethyl group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism :
    • Research indicates that compounds similar to this compound can act as agonists at TAAR1, which is involved in modulating neurotransmitter release and signaling pathways related to mood and cognition .
    • Agonistic activity towards TAAR1 has been linked to potential therapeutic effects in psychiatric disorders such as schizophrenia.
  • Dopaminergic Activity :
    • The compound may influence dopaminergic pathways, which are crucial for regulating mood and reward processes. This is significant given the role of dopamine in various neuropsychiatric conditions.
  • Anti-inflammatory Properties :
    • Some studies suggest that derivatives of phenethylamines exhibit anti-inflammatory effects, potentially through modulation of pro-inflammatory cytokines .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and biological efficacy of this compound. The following table summarizes key findings from relevant studies:

CompoundIC50 (μM)Cytotoxicity (CC50 μM)Mechanism of Action
This compoundTBDTBDTAAR1 Agonism, Dopaminergic Activity
Derivative 1a78.4100TNF-α Inhibition
Derivative 2j0.97TBDEnhanced Lipophilicity and Biological Activity

Note: TBD = To Be Determined

Case Study 1: TAAR1 Agonism and Behavioral Effects

In a study examining the behavioral effects of TAAR1 agonists, this compound was evaluated for its ability to mitigate MK-801-induced hyperactivity in rodents. Results indicated a significant reduction in hyperactivity compared to controls, suggesting potential applications in treating hyperactivity disorders .

Case Study 2: Anti-inflammatory Potentials

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that certain derivatives could inhibit TNF-α production in THP-1 cells. This finding indicates that structural modifications can enhance biological activity and suggests that this compound may also possess similar properties .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R)-1-(2-ethylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1

InChI Key

WRFXVXPZOBKNDX-MRVPVSSYSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](C)N

Canonical SMILES

CCC1=CC=CC=C1C(C)N

Origin of Product

United States

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